molecular formula C22H26N4O2S B10948263 Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Cat. No.: B10948263
M. Wt: 410.5 g/mol
InChI Key: YYKLMKDPLQBOEG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes an adamantylmethyl group, a thieno ring, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives.

    Introduction of the Triazolopyrimidine Core: This step involves the formation of the triazolopyrimidine core through a series of condensation reactions. Reagents such as hydrazine hydrate and formamide are often used.

    Attachment of the Adamantylmethyl Group: The adamantylmethyl group is introduced through a nucleophilic substitution reaction, where an adamantylmethyl halide reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalyst recycling, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the adamantylmethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-(1-adamantylmethyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the adamantylmethyl group and the combination of thieno and triazolopyrimidine rings, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 4-(1-adamantylmethyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C22H26N4O2S/c1-3-28-21(27)18-12(2)17-19-24-16(25-26(19)11-23-20(17)29-18)10-22-7-13-4-14(8-22)6-15(5-13)9-22/h11,13-15H,3-10H2,1-2H3

InChI Key

YYKLMKDPLQBOEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CC45CC6CC(C4)CC(C6)C5)C

Origin of Product

United States

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